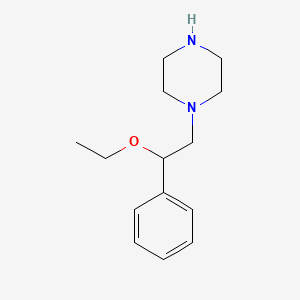1-(2-Ethoxy-2-phenylethyl)piperazine
CAS No.: 6722-51-6
Cat. No.: VC14161917
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6722-51-6 |
|---|---|
| Molecular Formula | C14H22N2O |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 1-(2-ethoxy-2-phenylethyl)piperazine |
| Standard InChI | InChI=1S/C14H22N2O/c1-2-17-14(13-6-4-3-5-7-13)12-16-10-8-15-9-11-16/h3-7,14-15H,2,8-12H2,1H3 |
| Standard InChI Key | KOSZSUOVPAWNRE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(CN1CCNCC1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-(2-Ethoxy-2-phenylethyl)piperazine belongs to the piperazine class of heterocyclic compounds, featuring a six-membered ring with two nitrogen atoms at opposing positions. The ethoxy-phenyl-ethyl substituent at the N1 position introduces steric bulk and potential hydrogen-bonding capabilities. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Registry Number | 6722-51-6 |
| Molecular Formula | |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 1-(2-Ethoxy-2-phenylethyl)piperazine |
| InChI Key | KOSZSUOVPAWNRE-UHFFFAOYSA-N |
The dihydrochloride salt form (CAS 54749-87-0) is also documented, with a molecular formula of , indicating protonation at both nitrogen atoms of the piperazine ring.
Structural Analysis
The compound’s structure comprises three distinct moieties:
-
Piperazine Core: A saturated six-membered ring with two secondary amines, enabling hydrogen bonding and coordination with biological targets.
-
Phenylethyl Group: A hydrophobic aromatic group that may enhance membrane permeability and receptor binding.
-
Ethoxy Substituent: An ether-linked ethyl chain that introduces conformational flexibility and modulates solubility.
The stereoelectronic effects of the ethoxy group likely influence the compound’s reactivity and interactions with enzymes or receptors. Computational modeling suggests that the ethoxy oxygen participates in weak hydrogen bonds, while the phenyl group engages in π-π stacking interactions.
Synthesis and Analytical Data
Synthetic Routes
While no explicit synthesis protocol for 1-(2-Ethoxy-2-phenylethyl)piperazine is detailed in the available literature, analogous piperazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:
-
Piperazine Alkylation: Reacting piperazine with 2-ethoxy-2-phenylethyl halides (e.g., bromide or chloride) in polar aprotic solvents like dimethylformamide (DMF) or ethanol. This method is analogous to the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, where piperazine monohydrochloride reacts with 2-(2-chloroethoxy)ethanol .
-
Salt Formation: Conversion to the dihydrochloride salt via treatment with hydrochloric acid, improving crystallinity for purification.
Purification and Characterization
Purification methods for similar compounds include:
-
Vacuum Distillation: Effective for isolating volatile piperazine derivatives.
-
Recrystallization: Employing ethanol or acetone to obtain high-purity crystalline salts .
-
Chromatography: Thin-layer chromatography (TLC) or column chromatography for analytical verification .
Key spectroscopic data inferred from analogs:
-
IR Spectroscopy: Stretching vibrations for N-H (3300 cm), C-O (1100 cm), and aromatic C-H (3050 cm).
-
NMR: NMR signals for piperazine protons (δ 2.5–3.5 ppm), ethoxy methylene (δ 3.4–3.7 ppm), and phenyl aromatic protons (δ 7.2–7.4 ppm) .
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound’s modular structure makes it a candidate for further derivatization. Potential modifications include:
-
Acylation: Introducing acetyl or benzoyl groups to enhance bioavailability.
-
Sulfonation: Creating sulfonamide derivatives for antimicrobial applications.
-
Complexation with Metals: Forming coordination complexes for anticancer activity.
Formulation Strategies
1-(2-Ethoxy-2-phenylethyl)piperazine’s lipophilicity (logP ≈ 2.8) suggests suitability for oral or transdermal delivery. Encapsulation in lipid nanoparticles or cyclodextrin complexes could address solubility limitations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume